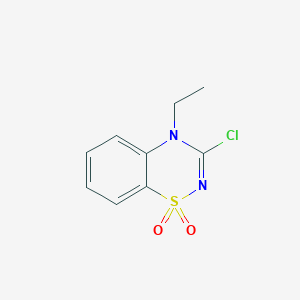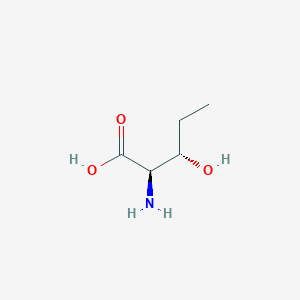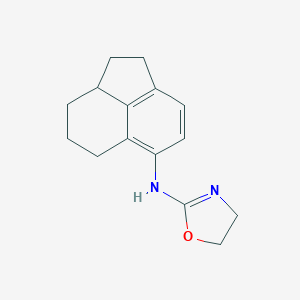
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine, also known as THA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. THA is a bicyclic amine that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The exact mechanism of action of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine is not fully understood, but it is thought to act as a cholinesterase inhibitor, which can increase the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in memory and learning, and its levels are often depleted in neurodegenerative diseases such as Alzheimer's. 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine in lab experiments is that it has been well-studied and its synthesis method is well-documented in the literature. 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine is also relatively stable and can be stored for long periods of time. However, one limitation of using 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine in lab experiments is that it can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are many future directions for research on 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine and how it can be used to improve cognitive function. Additionally, 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine's potential use in the treatment of cancer warrants further investigation. Other future directions for research include exploring the potential use of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine in other disease states and improving the synthesis method of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine to make it more accessible for researchers.
Métodos De Síntesis
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine can be synthesized through a multi-step process that involves the reaction of 2-oxazoline with acenaphthenequinone. The resulting product is then reduced using sodium borohydride to yield 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine. The synthesis of 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has been well-documented in the literature and has been successfully replicated by many researchers.
Aplicaciones Científicas De Investigación
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
102585-20-6 |
|---|---|
Nombre del producto |
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine |
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
N-(1,2,6,7,8,8a-hexahydroacenaphthylen-5-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H18N2O/c1-2-10-4-5-11-6-7-13(12(3-1)14(10)11)17-15-16-8-9-18-15/h6-7,10H,1-5,8-9H2,(H,16,17) |
Clave InChI |
SSLMZEDSHZQGQP-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3=C2C(=C(C=C3)NC4=NCCO4)C1 |
SMILES canónico |
C1CC2CCC3=C2C(=C(C=C3)NC4=NCCO4)C1 |
Sinónimos |
6,7,8,8a-Tetrahydro-N-(2-oxazolin-2-yl)-5-acenaphthenamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



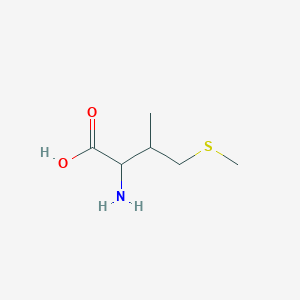
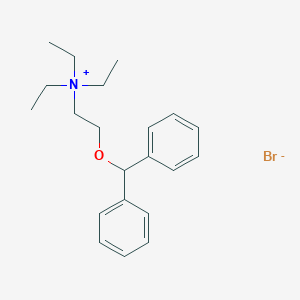
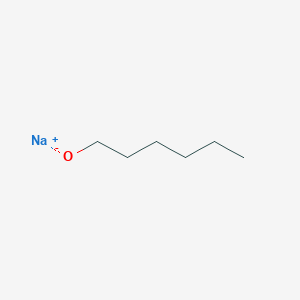
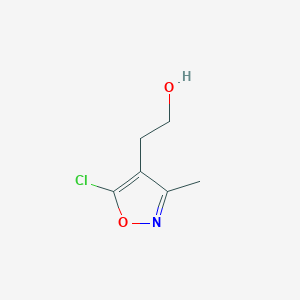
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)
